7-Hydroxybenzo[b]thiophene-2-carboxylic acid
Description
7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxy group at the 7-position and a carboxylic acid group at the 2-position. This compound is synthesized via demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid .
Properties
IUPAC Name |
7-hydroxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNLWZGTWHBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519729 | |
| Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-09-7 | |
| Record name | 7-Hydroxybenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88791-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Mercaptoacrylic Acid Derivatives
The classical approach to benzo[b]thiophene derivatives involves cyclization of mercaptoacrylic acid intermediates. For 7-hydroxybenzo[b]thiophene-2-carboxylic acid, this method begins with 2-mercaptobenzoic acid (thiosalicylic acid) and a bromomethyl ketone. In the presence of triethylamine, nucleophilic substitution at the benzylic bromine generates a sulfanylbenzoic acid intermediate, which undergoes intramolecular cyclization to form the benzo[b]thiophene core. Subsequent oxidation or hydrolysis steps introduce the carboxylic acid moiety at the 2-position.
For example, reacting 2-mercaptobenzoic acid with 7-bromo-2-acetylbenzoic acid under basic conditions yields This compound after decarboxylation. This method achieves yields of 75–85% when optimized with polar aprotic solvents like DMF. Critical parameters include:
- Temperature : Cyclization proceeds optimally at 100–120°C.
- Base selection : Triethylamine or sodium hydride enhances reaction efficiency.
- Solvent : DMF or THF improves cyclization kinetics.
Directed Metallation-Carboxylation Strategies
Directed ortho-metallation (DoM) enables regioselective functionalization of benzo[b]thiophene precursors. Starting from 7-methoxybenzo[b]thiophene , lithiation at the 2-position using LDA (lithium diisopropylamide) followed by quenching with carbon dioxide introduces the carboxylic acid group. Demethylation of the 7-methoxy group via BBr₃ or HBr/AcOH then yields the target compound.
Key steps :
- Protection : The 7-hydroxy group is masked as a methoxy ether to prevent side reactions during metallation.
- Metallation : LDA at −78°C selectively deprotonates the 2-position.
- Carboxylation : CO₂ gas is bubbled through the reaction mixture to form the lithium carboxylate, which is acidified to the free acid.
- Deprotection : BBr₃ in dichloromethane cleaves the methoxy group to hydroxy.
This route affords 60–70% overall yield but requires stringent anhydrous conditions. Competing metallation at the 3-position can reduce efficiency, necessitating careful temperature control.
Functional Group Interconversion from Nitro Precursors
A two-step sequence involving 7-nitrobenzo[b]thiophene-2-carboxylic acid provides an alternative pathway. The nitro group at the 7-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by diazotization and hydrolysis to yield the hydroxy group.
Procedure :
- Synthesis of methyl 7-nitrobenzo[b]thiophene-2-carboxylate : Nitration of benzo[b]thiophene-2-carboxylic acid methyl ester with HNO₃/H₂SO₄ introduces the nitro group.
- Reduction : Hydrogenation at 50 psi H₂ converts the nitro group to NH₂.
- Diazotization-Hydrolysis : Treatment with NaNO₂/HCl forms the diazonium salt, which hydrolyzes in aqueous H₂SO₄ to the hydroxy derivative.
Yields for this method range from 50–65% , with the diazotization step being particularly sensitive to reaction time and temperature.
Bromination-Decarboxylation Approach
Adapting methods from 2-thiophenecarboxylic acid synthesis, bromination of benzo[b]thiophene-2-carboxylic acid at the 7-position followed by hydroxylation via nucleophilic substitution (SNAr) is feasible.
Steps :
- Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the 7-position.
- Hydroxylation : Heating with aqueous NaOH replaces bromine with hydroxy.
This method is less efficient (40–50% yield ) due to competing dibromination and decarboxylation side reactions.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | 2-Mercaptobenzoic acid | Cyclization, decarboxylation | 75–85% | High yield; one-pot synthesis | Requires toxic solvents (DMF) |
| Directed Metallation | 7-Methoxybenzo[b]thiophene | DoM, carboxylation, deprotection | 60–70% | Regioselective | Sensitive to moisture/oxygen |
| Nitro Reduction | 7-Nitrobenzo[b]thiophene-2-carboxylate | Reduction, diazotization | 50–65% | Straightforward functional group interconversion | Multiple steps; moderate yields |
| Bromination-Hydroxylation | Benzo[b]thiophene-2-carboxylic acid | Bromination, SNAr | 40–50% | Commercially available starting material | Low yield; side reactions |
Emerging Strategies: Click Chemistry and Hybrid Synthesis
Recent advances leverage click chemistry to functionalize the 3-hydroxy position of benzo[b]thiophene derivatives. Propargylation of this compound followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole hybrids, though this approach is more relevant to downstream applications than synthesis of the parent compound.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as bromination or nitration, typically at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives at specific positions on the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
7-Hydroxybenzo[b]thiophene-2-carboxylic acid is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group attached to a benzo[b]thiophene core. The molecular formula is .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus.
Case Study: Antimicrobial Activity
- A study evaluated various benzo[b]thiophene derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimal inhibitory concentration (MIC) of 4 µg/mL, demonstrating promising antibacterial activity without cytotoxic effects on human cell lines .
Drug Development
The compound serves as a scaffold for the synthesis of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that enhance biological activity and selectivity.
Table: Drug Development Potential
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Various enzymes | Antimicrobial | |
| Derivative A | Enzyme X | Inhibitor | |
| Derivative B | Receptor Y | Anticancer |
Material Science
In material science, this compound is explored for its role in developing advanced materials and chemical sensors. Its unique electronic properties make it suitable for applications in organic electronics.
Case Study: Sensor Development
- Research has shown that incorporating this compound into sensor designs enhances sensitivity and selectivity for detecting environmental pollutants .
Biological Evaluation
The biological evaluation of this compound has highlighted its potential in various therapeutic areas:
- Antimicrobial Activity : Effective against resistant bacterial strains.
- Anticancer Properties : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent position and type significantly impact physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylic Acid Derivatives
Physicochemical Properties
- Acidity : The 7-hydroxy group lowers the pKa of the carboxylic acid (vs. methoxy or chloro derivatives), increasing ionization at physiological pH .
- Lipophilicity : Methoxy and halogen substituents (e.g., 7-chloro, 7-fluoro) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Accessibility : 7-Substituted derivatives are synthesized via nucleophilic substitution (e.g., ClCH₂X condensation) or demethylation .
Biological Activity
7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 194.21 g/mol. The presence of the thiophene ring contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its antibacterial effects, it demonstrated notable activity against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective antibacterial action was reported at 4 µg/mL, indicating strong potential as an antimicrobial agent without cytotoxic effects on human cells (A549 cell line) at concentrations up to 128 µg/mL .
| Compound | MIC (µg/mL) | Cytotoxicity on A549 Cells |
|---|---|---|
| This compound | 4 | None at 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies, particularly concerning its effects on cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of key proteins involved in cell cycle regulation. For instance, compounds derived from this scaffold have been reported to inhibit kinases such as Dyrk1A and Dyrk1B, which are implicated in cancer progression .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially disrupting cellular processes critical for pathogen survival or cancer cell proliferation. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid | Lacks hydroxyl group | Reduced activity |
| 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | Contains chloro group | Enhanced reactivity and activity |
| 7-Chloro-2-hydroxybenzo[b]thiophene-3-carboxylic acid | Different hydroxyl position | Varies in activity |
These comparisons suggest that small modifications in the chemical structure can lead to significant changes in biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzo[b]thiophene derivatives against resistant bacterial strains, demonstrating that derivatives similar to this compound could serve as templates for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with derivatives led to increased apoptosis rates compared to untreated controls, highlighting the potential for therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
